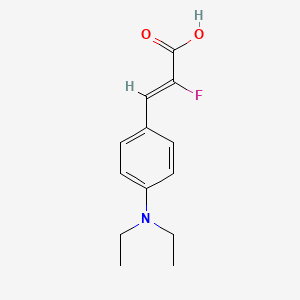
3-(4-(Diethylamino)phenyl)-2-fluoroacrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-3-[4-(diethylamino)phenyl]-2-fluoroprop-2-enoic acid is an organic compound characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a fluoropropenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[4-(diethylamino)phenyl]-2-fluoroprop-2-enoic acid typically involves the following steps:
Formation of the Diethylamino Phenyl Intermediate: This step involves the reaction of diethylamine with a suitable phenyl precursor under controlled conditions to form the diethylamino phenyl intermediate.
Introduction of the Fluoropropenoic Acid Moiety: The intermediate is then reacted with a fluorinated propenoic acid derivative under specific conditions to introduce the fluoropropenoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[4-(diethylamino)phenyl]-2-fluoroprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2Z)-3-[4-(diethylamino)phenyl]-2-fluoroprop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (2Z)-3-[4-(diethylamino)phenyl]-2-fluoroprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with biological receptors, while the fluoropropenoic acid moiety can participate in various biochemical reactions. These interactions can lead to modulation of cellular processes and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-[4-(dimethylamino)phenyl]-2-fluoroprop-2-enoic acid
- (2Z)-3-[4-(diethylamino)phenyl]-2-chloroprop-2-enoic acid
- (2Z)-3-[4-(diethylamino)phenyl]-2-bromoprop-2-enoic acid
Uniqueness
(2Z)-3-[4-(diethylamino)phenyl]-2-fluoroprop-2-enoic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its analogs.
Properties
Molecular Formula |
C13H16FNO2 |
|---|---|
Molecular Weight |
237.27 g/mol |
IUPAC Name |
(Z)-3-[4-(diethylamino)phenyl]-2-fluoroprop-2-enoic acid |
InChI |
InChI=1S/C13H16FNO2/c1-3-15(4-2)11-7-5-10(6-8-11)9-12(14)13(16)17/h5-9H,3-4H2,1-2H3,(H,16,17)/b12-9- |
InChI Key |
MVFYGXXODFZGBY-XFXZXTDPSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(/C(=O)O)\F |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















